molecular formula C12H10Cl2N4O3 B4217567 N-(2,3-dichlorophenyl)-2-(4-nitropyrazol-1-yl)propanamide

N-(2,3-dichlorophenyl)-2-(4-nitropyrazol-1-yl)propanamide

Cat. No.: B4217567
M. Wt: 329.14 g/mol
InChI Key: QDYPBMGXRMEERX-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-(4-nitropyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenyl group, a nitro-substituted pyrazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-(4-nitropyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: The nitrated pyrazole is reacted with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final amide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-(4-nitropyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide, amines.

    Hydrolysis conditions: Aqueous hydrochloric acid, sodium hydroxide solution.

Major Products

    Reduction: Formation of N-(2,3-dichlorophenyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2,3-dichlorobenzoic acid and 4-nitro-1H-pyrazole.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme activity or protein-ligand interactions.

    Medicine: Potential use as a lead compound for the development of new pharmaceuticals.

    Industry: Possible applications in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-(4-nitropyrazol-1-yl)propanamide would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could also undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dichlorophenyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide: Similar structure but with an amino group instead of a nitro group.

    N-(2,3-dichlorophenyl)-2-(1H-pyrazol-1-yl)propanamide: Lacks the nitro group on the pyrazole ring.

    N-(2,3-dichlorophenyl)-2-(4-nitro-1H-imidazol-1-yl)propanamide: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

N-(2,3-dichlorophenyl)-2-(4-nitropyrazol-1-yl)propanamide is unique due to the presence of both a nitro-substituted pyrazole ring and a dichlorophenyl group. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O3/c1-7(17-6-8(5-15-17)18(20)21)12(19)16-10-4-2-3-9(13)11(10)14/h2-7H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYPBMGXRMEERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=CC=C1)Cl)Cl)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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